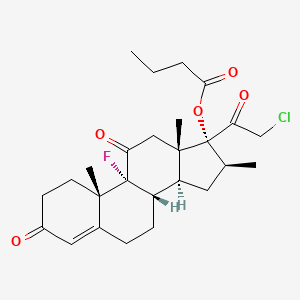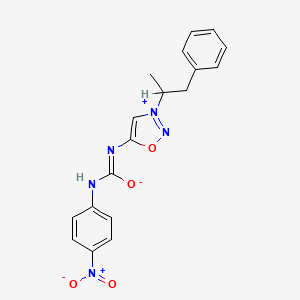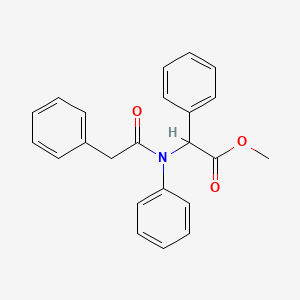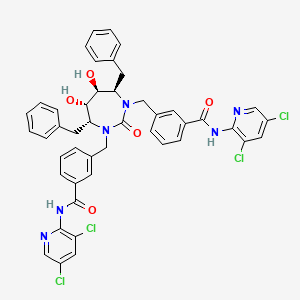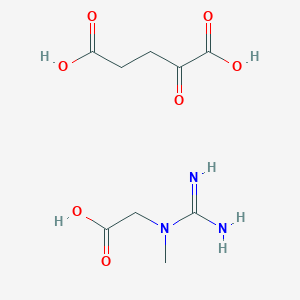
Dapagliflozin diproline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dapagliflozin diproline is a compound that belongs to the class of sodium-glucose co-transporter 2 (SGLT2) inhibitors. It is primarily used in the treatment of type 2 diabetes mellitus by inhibiting glucose reabsorption in the kidneys, thereby promoting glucose excretion through urine. This compound has also shown potential benefits in treating heart failure and chronic kidney disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dapagliflozin involves several steps, starting from commercially available raw materials. One common method involves the hydrolysis of an acetylated dapagliflozin intermediate in the presence of an amine base . Another approach includes the enantioselective deethylation of dapagliflozin to produce its metabolites .
Industrial Production Methods
Industrial production of dapagliflozin typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as hydrolysis, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Dapagliflozin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and transformation into active metabolites .
Common Reagents and Conditions
Common reagents used in the synthesis and transformation of dapagliflozin include activated manganese dioxide (MnO2) for oxidation and sodium bicarbonate (NaHCO3) for neutralization . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the chemical reactions of dapagliflozin include benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin. These metabolites have similar biochemical and pharmacological actions as the parent compound .
Scientific Research Applications
Mechanism of Action
Dapagliflozin diproline exerts its effects by inhibiting the sodium-glucose co-transporter 2 (SGLT2) located in the proximal tubule of the nephron. This inhibition reduces glucose reabsorption in the kidneys, leading to increased glucose excretion through urine. Additionally, dapagliflozin reduces sodium reabsorption, which can lower blood pressure and improve cardiovascular outcomes .
Comparison with Similar Compounds
Similar Compounds
Empagliflozin: Another SGLT2 inhibitor with similar glucose-lowering effects.
Canagliflozin: Also an SGLT2 inhibitor, used for managing type 2 diabetes. It shares similar mechanisms of action but may have different safety profiles.
Ertugliflozin: Another member of the SGLT2 inhibitor class, used for glycemic control in diabetes patients.
Uniqueness of Dapagliflozin Diproline
This compound is unique due to its specific molecular structure, which allows for effective inhibition of SGLT2. It has shown significant benefits in reducing the risk of cardiovascular events and improving renal outcomes, making it a valuable addition to the treatment options for diabetes and related conditions .
Properties
CAS No. |
960404-62-0 |
|---|---|
Molecular Formula |
C31H43ClN2O10 |
Molecular Weight |
639.1 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H25ClO6.2C5H9NO2/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;2*7-5(8)4-2-1-3-6-4/h3-8,10,17-21,23-26H,2,9,11H2,1H3;2*4,6H,1-3H2,(H,7,8)/t17-,18-,19+,20-,21+;2*4-/m100/s1 |
InChI Key |
SAKQQYWVEGDWOE-UFLUWJSBSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C1C[C@H](NC1)C(=O)O.C1C[C@H](NC1)C(=O)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.C1CC(NC1)C(=O)O.C1CC(NC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


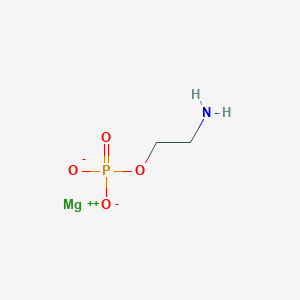


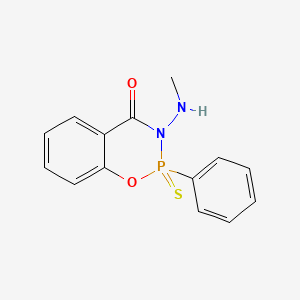
![[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[[(E)-2-methylbut-2-enyl]amino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]tridec-11-en-8-yl]methyl acetate](/img/structure/B12769338.png)
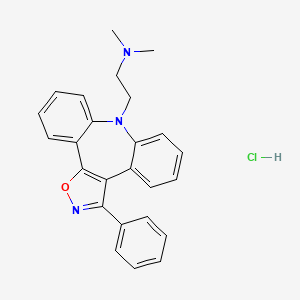
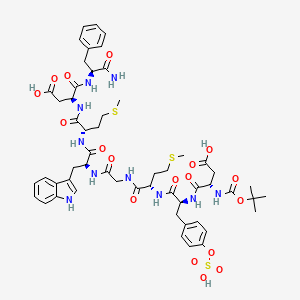

![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one;dihydrochloride](/img/structure/B12769361.png)
